2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a piperidine ring attached via a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of piperidine with thiophen-2-ylmethyl halide under basic conditions.
Introduction of the Benzamide Core: The intermediate piperidine derivative is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with nucleophilic groups replacing the fluorine atoms.
Scientific Research Applications
2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The difluoro groups and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the piperidine and thiophene groups, resulting in different chemical properties.
N-(thiophen-2-ylmethyl)piperidine: Lacks the difluorobenzamide core, affecting its pharmacological profile.
2,6-difluoro-N-(piperidin-4-ylmethyl)benzamide: Similar structure but without the thiophene group.
Uniqueness
2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its difluorobenzamide core, piperidine ring, and thiophene group. This unique structure contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFRFAKBQPLWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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